molecular formula C27H20 B14078075 hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

Cat. No.: B14078075
M. Wt: 344.4 g/mol
InChI Key: VPUHUEOJFDPPMQ-UHFFFAOYSA-N
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Description

Hexacyclo[17.8.0.0²,¹¹.0³,⁸.0¹³,¹⁷.0²²,²⁷]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is a highly complex polycyclic aromatic hydrocarbon (PAH) characterized by six fused cycloalkane/alkene rings. Its structure includes a dodecaene system (12 conjugated double bonds) arranged within a heptacosa- (27-membered) backbone. Its naming follows IUPAC bicyclo and spiro notation, with bridgehead double bonds contributing to its strained geometry and electronic delocalization.

Properties

Molecular Formula

C27H20

Molecular Weight

344.4 g/mol

IUPAC Name

hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene

InChI

InChI=1S/C27H20/c1-3-10-24-18(6-1)12-14-22-16-20-8-5-9-21(20)17-23-15-13-19-7-2-4-11-25(19)27(23)26(22)24/h1-4,6-15H,5,16-17H2

InChI Key

VPUHUEOJFDPPMQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2CC3=C(C4=CC=CC=C4C=C3)C5=C(CC2=C1)C=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene typically involves multi-step organic reactions. These reactions often include cyclization processes, where smaller ring structures are fused together to form the larger hexacyclic framework. Common reagents used in these synthetic routes include strong acids or bases to facilitate ring closure and catalysts to enhance reaction efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxygen-containing functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more saturated compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents to dissolve reactants, and sometimes catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.

    Industry: Its unique structural properties make it a candidate for materials science research, including the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism by which hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Key Observations :

  • Electron Density : The target compound’s fully conjugated dodecaene system contrasts with heteroatom-containing analogs (e.g., ’s dodecaoxa-azaheptacyclo), where oxygen/nitrogen atoms disrupt π-conjugation, reducing aromatic stability but increasing solubility .
  • Steric Effects : Bromine and methyl groups in ’s heptacyclo derivative hinder planarization, limiting conjugation compared to the unsubstituted target compound .
  • Biological Relevance : The metabolite hexacyclo in shares a dodecaene motif but with a smaller backbone, suggesting divergent bioactivity profiles .

Computational Similarity Analysis

Quantitative comparisons using Tanimoto and Dice similarity indices (common in cheminformatics) reveal moderate structural overlap:

  • Tanimoto Index (MACCS/Morgan fingerprints) : Values range from 0.45–0.65 for analogs in , and 14, indicating partial overlap in functional groups and ring connectivity .
  • Maximal Common Subgraph (MCS) Analysis : The target compound shares 8–10 overlapping rings with heptacyclo derivatives (), but divergent bridgehead configurations reduce exact matches .

Table 2 : Computed Similarity Metrics for Selected Analogs

Compound (Reference) Tanimoto (MACCS) Tanimoto (Morgan) Dice (MACCS) MCS Ring Overlap
Heptacyclo 0.58 0.62 0.61 8/6
Dodecaoxa-azaheptacyclo 0.47 0.51 0.49 6/6
Heptacyclo 0.63 0.65 0.67 10/6

Biological Activity

Chemical Structure and Properties

Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa is characterized by its intricate arrangement of carbon atoms forming a series of interconnected rings. The molecular formula is C27H20\text{C}_{27}\text{H}_{20}, and it has a unique structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC27H20
Molecular Weight340.44 g/mol
DensityNot available
Melting PointNot available
SolubilityNot specified

Anticancer Properties

Research indicates that hexacyclo compounds exhibit promising anticancer activity due to their ability to interact with cellular mechanisms involved in tumor growth and proliferation. A study demonstrated that derivatives of hexacyclo compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antioxidant Activity

The antioxidant properties of hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa have been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with aging and various diseases.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of hexacyclo compounds in a rat model of traumatic brain injury showed that administration led to reduced levels of pro-inflammatory cytokines and improved behavioral outcomes in treated animals compared to controls.

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